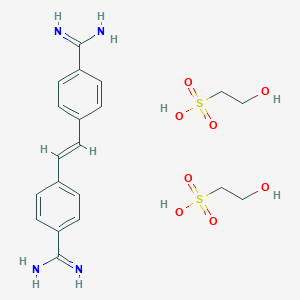
4-chloro-N,2,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N,2,5-trimethylbenzenesulfonamide, also known as 4-chloro-m-toluenesulfonamide, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a sulfonamide derivative that is widely used in medicinal chemistry, organic synthesis, and other related fields.
Scientific Research Applications
4-chloro-N,2,5-trimethylbenzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It is also used in medicinal chemistry as a starting material for the synthesis of sulfonamide-based drugs. In addition, it has been shown to have antimicrobial and antifungal properties, making it useful in microbiology research.
Mechanism of Action
The mechanism of action of 4-chloro-N,2,5-trimethylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, particularly carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and they play a critical role in many physiological processes. By inhibiting their activity, 4-chloro-N,2,5-trimethylbenzenesulfonamide can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N,2,5-trimethylbenzenesulfonamide depend on the specific application and concentration used. In general, it has been shown to have antimicrobial and antifungal properties, making it useful in treating infections. It has also been shown to have anti-inflammatory and analgesic effects, making it useful in treating pain and inflammation. Additionally, it has been shown to have diuretic effects, making it useful in treating conditions such as edema and hypertension.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N,2,5-trimethylbenzenesulfonamide in lab experiments is its versatility. It can be used for a wide range of applications, from organic synthesis to microbiology research. Additionally, it is relatively easy to synthesize and purify, making it accessible to many researchers.
One of the limitations of using 4-chloro-N,2,5-trimethylbenzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and it can also cause skin and eye irritation. Therefore, it is important to handle it with care and to use appropriate safety precautions.
Future Directions
There are many potential future directions for research on 4-chloro-N,2,5-trimethylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been shown to have diuretic effects, making it a potential candidate for the treatment of edema and hypertension.
Another area of interest is its potential as a starting material for the synthesis of new compounds. By modifying the structure of 4-chloro-N,2,5-trimethylbenzenesulfonamide, researchers may be able to create new compounds with improved properties and applications.
Conclusion
4-chloro-N,2,5-trimethylbenzenesulfonamide is a versatile chemical compound that has many applications in scientific research. It can be synthesized through several methods and has been shown to have antimicrobial, antifungal, anti-inflammatory, analgesic, and diuretic effects. While it has potential as a therapeutic agent, it is important to handle it with care due to its potential toxicity. Future research on 4-chloro-N,2,5-trimethylbenzenesulfonamide may focus on its potential as a therapeutic agent and as a starting material for the synthesis of new compounds.
Synthesis Methods
The synthesis of 4-chloro-N,2,5-trimethylbenzenesulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-chloro-N,2,5-trimethylbenzenesulfonamideoluenesulfonyl chloride with ammonia or an amine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization or chromatography.
properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
4-chloro-N,2,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-6-5-9(14(12,13)11-3)7(2)4-8(6)10/h4-5,11H,1-3H3 |
InChI Key |
ZEIMJFZDEMSKEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

